molecular formula C16H15NO3 B14165861 5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid CAS No. 326026-86-2

5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid

Cat. No.: B14165861
CAS No.: 326026-86-2
M. Wt: 269.29 g/mol
InChI Key: TZOCKRBHBKYLEA-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylic acid group at the 3-position of the benzo[g]indole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid can be achieved through a multi-step process involving the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The specific steps are as follows:

    Formation of Phenylhydrazone: Phenylhydrazine reacts with a suitable ketone to form a phenylhydrazone intermediate.

    Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions to form the indole ring.

    Functional Group Introduction: The methoxy, methyl, and carboxylic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the indole ring or reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyindole-2-carboxylic acid
  • 1,2-Dimethylindole-3-carboxylic acid
  • 5-Methoxy-1-methylindole-3-carboxylic acid

Uniqueness

5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and carboxylic acid groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

CAS No.

326026-86-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

5-methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid

InChI

InChI=1S/C16H15NO3/c1-9-14(16(18)19)12-8-13(20-3)10-6-4-5-7-11(10)15(12)17(9)2/h4-8H,1-3H3,(H,18,19)

InChI Key

TZOCKRBHBKYLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C3=CC=CC=C3C(=C2)OC)C(=O)O

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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